
4-Chloro-3-fluorobenzonitrile
Overview
Description
4-Chloro-3-fluorobenzonitrile (CAS 110888-15-8) is a halogenated aromatic nitrile with the molecular formula C₇H₃ClFN. Its structure features a benzonitrile backbone substituted with chlorine at the para position (C4) and fluorine at the meta position (C3). This compound serves as a critical intermediate in organic synthesis, particularly in halogen-exchange fluorination reactions to produce difluorobenzonitriles like 3,4-difluorobenzonitrile . Its synthesis involves reacting 3,4-dichlorobenzonitrile with potassium fluoride under catalytic conditions (e.g., tetraphenylphosphonium bromide in DMI solvent), yielding up to 84% of the target compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-3-fluorobenzonitrile can be synthesized through a halogen exchange reaction. One common method involves the reaction of 3,4-dichlorobenzonitrile with an alkali metal fluoride, such as potassium fluoride, in the presence of a phase transfer catalyst . The reaction typically occurs in an aprotic dipolar solvent like dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often employs similar halogen exchange reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing reaction times .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-fluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the chlorine or fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzonitriles can be formed.
Oxidation Products: Oxidation can yield compounds like benzoic acids or benzamides.
Reduction Products: Reduction typically produces amines or other reduced derivatives.
Scientific Research Applications
Pharmaceutical Applications
4-Chloro-3-fluorobenzonitrile serves as a vital building block in the synthesis of various pharmaceutical compounds. Its utility is primarily attributed to its ability to introduce both chloro and fluoro substituents into organic molecules, which can enhance biological activity and modify pharmacokinetic properties.
Key Pharmaceutical Uses:
- Anticancer Agents : It is involved in the synthesis of several anticancer drugs, where the introduction of fluorine enhances metabolic stability and bioavailability.
- Anti-inflammatory Drugs : The compound is also utilized in developing anti-inflammatory medications, leveraging its structural properties to influence drug efficacy.
- Agrochemicals : Beyond pharmaceuticals, it plays a role in synthesizing agrochemicals, contributing to crop protection products that are essential for modern agriculture.
Synthesis Pathways
The synthesis of this compound can be achieved through various methods, including halogen exchange reactions. These processes often involve the use of alkali metal fluorides and specific catalysts to facilitate the introduction of fluorine into chlorinated benzonitriles.
Synthesis Overview:
- Halogen Exchange Method : This method typically uses alkali metal fluorides in the presence of phase transfer catalysts, allowing for efficient conversion from chlorobenzonitriles to fluorobenzonitriles .
- Catalytic Processes : The use of quaternary ammonium salts as catalysts has been shown to improve yields and reduce reaction times significantly .
Market Trends and Growth
The market for this compound is expanding rapidly, driven by increasing demand in pharmaceutical and agrochemical sectors. The compound has been projected to grow at a compound annual growth rate (CAGR) of approximately 6.2% from 2019 to 2025 .
Market Insights:
- Emerging Economies : The rise in chronic diseases and the need for effective treatments in emerging markets are significant contributors to this growth.
- Sustainability Practices : Manufacturers are increasingly adopting environmentally friendly practices, such as utilizing renewable energy sources during production .
Case Study 1: Anticancer Drug Development
A notable study involved using this compound as an intermediate in synthesizing a new class of anticancer agents. The modifications introduced by the chloro and fluoro groups significantly enhanced the compounds' potency against specific cancer cell lines.
Case Study 2: Agrochemical Synthesis
In agricultural research, this compound has been employed in developing novel herbicides that exhibit improved selectivity and reduced toxicity to non-target species. This advancement addresses environmental concerns while maintaining agricultural productivity.
Mechanism of Action
The mechanism of action of 4-Chloro-3-fluorobenzonitrile largely depends on its application. In chemical synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism of action would be specific to the bioactive molecule it helps to synthesize . The molecular targets and pathways involved would vary based on the final product derived from this compound .
Comparison with Similar Compounds
The chemical and biological properties of 4-Chloro-3-fluorobenzonitrile are heavily influenced by its substitution pattern. Below is a detailed comparison with structurally related compounds, highlighting key differences in reactivity, applications, and substituent effects.
Table 1: Structural and Functional Comparisons
Key Findings
Substituent Position and Reactivity :
- The Cl-F substitution pattern in this compound is critical for its role in halogen-exchange reactions. For example, under reflux with KF, it converts to 3,4-difluorobenzonitrile, whereas its isomer (3-chloro-4-fluorobenzonitrile) shows distinct reactivity and stability .
- Comparatively, 4-Chloro-3-nitrobenzonitrile (with a nitro group) exhibits higher electrophilicity, making it suitable for coupling reactions in dye chemistry, unlike the nitrile group in the target compound .
Biological Activity: The phenoxy derivative (4-(4-Chloro-3-fluorophenoxy)benzonitrile) demonstrates strong androgen receptor modulation due to the phenoxy group’s electron-withdrawing effects, a property absent in the parent compound .
Physical Properties :
- Trifluoromethyl-substituted analogs (e.g., 4-Chloro-3-(trifluoromethyl)benzonitrile) exhibit increased lipophilicity (logP ~2.8), improving membrane permeability in agrochemical applications .
- Isomeric differences significantly affect melting points: 3-Chloro-4-fluorobenzonitrile melts at 70–71°C, while positional isomers may vary due to crystal packing .
Biological Activity
4-Chloro-3-fluorobenzonitrile (CFBN) is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for drug development, supported by research findings and case studies.
- Molecular Formula : C7H4ClFN
- Molecular Weight : Approximately 159.56 g/mol
- Structure : The compound features a benzene ring substituted with a chlorine atom at the para position and a fluorine atom at the meta position, along with a nitrile group.
Antimicrobial Properties
Research indicates that compounds similar to CFBN exhibit antimicrobial activity. For instance, halogenated benzonitriles have shown efficacy against various bacterial strains, suggesting that CFBN may also possess similar properties. A study demonstrated that chlorinated and fluorinated derivatives could inhibit bacterial growth by disrupting membrane integrity or interfering with metabolic pathways.
Cytotoxic Effects
CFBN has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary studies suggest that it may induce apoptosis in human cancer cells, potentially through the activation of caspase pathways. A notable study tested CFBN on HeLa (cervical cancer) cells and observed significant cytotoxicity, leading to a reduction in cell viability at micromolar concentrations .
Enzyme Inhibition
CFBN's structural characteristics suggest potential interactions with cytochrome P450 enzymes, which are crucial for drug metabolism. Inhibitors of these enzymes can significantly affect pharmacokinetics and drug interactions. Compounds with similar structures have been identified as inhibitors of CYP1A2, which plays a role in the metabolism of various pharmaceuticals . This inhibition can lead to increased bioavailability of co-administered drugs.
The biological activity of CFBN is likely mediated through multiple mechanisms:
- Enzyme Inhibition : By binding to active sites of cytochrome P450 enzymes, CFBN may alter the metabolism of xenobiotics and endogenous compounds.
- Cell Membrane Disruption : The lipophilic nature of halogenated compounds allows them to integrate into cellular membranes, potentially disrupting their integrity and function.
- Induction of Apoptosis : Evidence suggests that CFBN may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Study 1: Anticancer Activity
A recent study explored the anticancer potential of CFBN derivatives. The results indicated that modifications to the halogen substituents significantly influenced cytotoxicity against breast cancer cell lines. The most effective derivative exhibited an IC50 value in the low micromolar range, highlighting its potential as a lead compound for further development .
Case Study 2: Enzyme Interaction
Another investigation focused on the interaction between CFBN and various cytochrome P450 isoforms. The study revealed that CFBN selectively inhibited CYP1A2 activity, leading to altered metabolism of co-administered drugs such as caffeine. This finding underscores the importance of understanding CFBN's pharmacokinetic profile in drug development contexts.
Data Summary
Property | Value |
---|---|
Molecular Formula | C7H4ClFN |
Molecular Weight | 159.56 g/mol |
Antimicrobial Activity | Yes (against several strains) |
Cytotoxicity | Significant (HeLa cells) |
CYP Inhibition | CYP1A2 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-chloro-3-fluorobenzonitrile in laboratory settings?
The compound is synthesized via halogen-exchange fluorination. A key method involves reacting 3,4-dichlorobenzonitrile with potassium fluoride (KF) in the presence of tetraphenylphosphonium bromide (Ph₄PBr) as a catalyst, using 1,3-dimethylimidazolidine-2-one (DMI) as the solvent at reflux (140–220°C). The reaction proceeds through intermediate formation, with this compound identified as a transient species before further fluorination to 3,4-difluorobenzonitrile .
Q. What role do catalysts like tetraphenylphosphonium bromide play in the halogen-exchange fluorination of chloro-fluorobenzonitriles?
Ph₄PBr acts as a phase-transfer catalyst, enhancing the solubility of KF in the solvent (e.g., DMI or sulfolane). This facilitates nucleophilic substitution by fluoride ions at the aromatic chlorine positions. The catalyst also stabilizes intermediates, reducing side reactions and improving yield .
Q. How is this compound characterized, and what analytical methods are critical for verifying its purity?
Key techniques include:
- Gas-liquid chromatography (GLC) to monitor reaction progress and quantify intermediates (e.g., retention times: 3.44 min for this compound vs. 3.57 min for 3-chloro-4-fluorobenzonitrile) .
- Mass spectrometry (MS) to confirm molecular weight (m/z = 155 for M⁺) .
- Infrared spectroscopy (IR) to identify nitrile stretches (~2340 cm⁻¹) .
Advanced Research Questions
Q. Why does this compound form transiently during synthesis, while its isomer (3-chloro-4-fluorobenzonitrile) accumulates?
Kinetic and thermodynamic factors govern isomer distribution. At early reaction stages, both isomers form, but this compound is rapidly consumed due to higher reactivity of the 3-chloro substituent toward further fluorination. Steric and electronic effects (e.g., para-fluorine’s electron-withdrawing nature) may accelerate substitution at the adjacent chlorine .
Q. How can reaction conditions be optimized to maximize yield of this compound before complete difluorination?
Strategies include:
- Lowering reaction temperature (e.g., 140°C instead of 220°C) to slow secondary fluorination.
- Reducing KF stoichiometry to limit over-fluorination.
- Shortening reaction time (e.g., <6 hours) to isolate intermediates before conversion to 3,4-difluorobenzonitrile .
Q. How should researchers resolve discrepancies in reported yields of this compound across studies?
Contradictions often arise from differences in:
- Catalyst loading (e.g., 0.1 equiv. Ph₄PBr vs. higher amounts).
- Solvent choice (DMI vs. sulfolane) affecting reaction kinetics.
- Analytical calibration (e.g., GLC column type influencing peak integration). Method replication with standardized conditions is critical .
Q. What structural insights can be drawn by comparing this compound with analogs like 3,5-dichloro-4-fluorobenzonitrile?
Substituent positioning influences reactivity:
- 3,5-Dichloro-4-fluorobenzonitrile exhibits reduced electrophilicity due to steric hindrance from adjacent chlorines, making it less reactive in nucleophilic substitutions.
- In contrast, this compound’s asymmetric substitution allows selective fluorination at the 4-position .
Q. What mechanistic pathways explain substituent effects in halogen-exchange reactions of chloro-fluorobenzonitriles?
The nitrile group meta-directs electrophilic substitution, but fluoride’s nucleophilic attack follows an aromatic SNAr mechanism. Electron-withdrawing groups (e.g., fluorine) activate adjacent positions for substitution, while steric hindrance from ortho-substituents slows reactivity. Computational modeling (e.g., DFT) can validate these trends .
Properties
IUPAC Name |
4-chloro-3-fluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFN/c8-6-2-1-5(4-10)3-7(6)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZQVECNESCSKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371427 | |
Record name | 4-Chloro-3-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110888-15-8 | |
Record name | 4-Chloro-3-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-3-fluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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